molecular formula C13H21N B2485713 (S)-2-(4-Isobutylphenyl)propane-1-amine CAS No. 2248200-31-7

(S)-2-(4-Isobutylphenyl)propane-1-amine

Cat. No.: B2485713
CAS No.: 2248200-31-7
M. Wt: 191.318
InChI Key: BGYBOKURMFNCMM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(4-Isobutylphenyl)propane-1-amine is a chiral amine building block of interest in medicinal chemistry and organic synthesis. With the CAS Number 17596-79-1 and a molecular formula of C9H13N, this compound has a molecular weight of 135.206 g/mol . It is characterized by a boiling point of 210.0 ± 0.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³ . Researchers utilize this and similar chiral amines as key intermediates in the development of active pharmaceutical ingredients (APIs), leveraging the stereochemistry to study structure-activity relationships. Scientific literature indicates that structurally related β-phenethylamine analogs are investigated for their biological activity, such as their potency at human trace amine receptor 1 (hTAAR1) . The isobutylphenyl moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen, and research into hybrid molecules containing this group has expanded into areas such as anticancer agent development, highlighting the potential research value of this chemical scaffold . This product is intended for research purposes in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Safety Information: This compound is classified as corrosive and carries the hazard statement H314, indicating it causes severe skin burns and eye damage . Appropriate personal protective equipment (PPE), including gloves, goggles, and faceshields, should always be used. Handling should be conducted in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[4-(2-methylpropyl)phenyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYBOKURMFNCMM-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC=C(C=C1)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for S 2 4 Isobutylphenyl Propane 1 Amine

Strategies for Enantioselective Chemical Synthesis

The synthesis of single-enantiomer chiral amines is a significant challenge in organic chemistry. For (S)-2-(4-isobutylphenyl)propane-1-amine, strategies are centered on establishing the chiral center at the carbon atom adjacent to the aromatic ring. This is achieved through various asymmetric transformations, including catalytic methods and the use of chiral starting materials or reagents.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern stereoselective synthesis.

One strategy involves the asymmetric reduction of a ketone derivative, such as an oxime ether, derived from 4'-isobutylacetophenone (B122872). The reduction of the C=N double bond is guided by a chiral reagent. For instance, chiral reducing agents prepared from borane (B79455) and polymer-supported chiral amino alcohols have been used to asymmetrically reduce oxime ethers to furnish optically active primary amines. While this method has been demonstrated for acetophenone (B1666503) oxime ethers, yielding the corresponding amine in up to 67% enantiomeric excess (ee), its direct application to the 4'-isobutylacetophenone system follows the same principle. The stereochemical outcome is influenced by the configuration of the chiral amino alcohol used in the reagent's preparation.

Table 1: Asymmetric Reduction of Acetophenone Oxime O-Alkyl Ethers with a Chiral Polymeric Reagent
Oxime Ether (R in Ph(Me)C=NOR)Yield (%)Enantiomeric Excess (% ee)Configuration
Methyl10058S
Ethyl10067S
Benzyl10060S

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. The direct asymmetric α-amination of carbonyl compounds is a powerful method for creating a C-N bond at a stereocenter. nih.govresearchgate.net This approach can be applied to precursors of the target amine, such as 2-(4-isobutylphenyl)propanal.

In this methodology, the aldehyde reacts with an aminating agent, like a dialkyl azodicarboxylate, in the presence of a chiral organocatalyst, typically a primary or secondary amine derived from natural products like cinchona alkaloids or proline. nih.govnih.gov The catalyst and the aldehyde form a chiral enamine intermediate, which then reacts enantioselectively with the aminating agent. The resulting α-aminated aldehyde can be subsequently converted to the desired primary amine. For the α-amination of 2-phenylpropanal (B145474) derivatives, pyrrolidinyl tetrazole has been shown to be a more effective catalyst than L-proline, achieving high enantioselectivities. nih.gov

Table 2: Proline-Derivate Catalyzed α-Amination of 2-Phenylpropanal nih.gov
CatalystAminating AgentYield (%)Enantiomeric Excess (% ee)
L-ProlineDEAD9492
(S)-Pyrrolidinyl tetrazoleDEAD9997
DEAD: Diethyl azodicarboxylate

Chiral Auxiliary-Directed Synthesis

This method involves temporarily incorporating a chiral molecule, known as a chiral auxiliary, into the substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved to reveal the enantiomerically enriched product.

A highly effective and widely used auxiliary for amine synthesis is tert-butanesulfinamide (tBS). nih.govyale.eduscispace.com The synthesis begins with the condensation of (R)- or (S)-tert-butanesulfinamide with the ketone precursor, 4'-isobutylacetophenone, to form a chiral N-tert-butanesulfinyl imine. scispace.com This imine is then subjected to a diastereoselective reduction. The chiral sulfinyl group effectively shields one face of the C=N double bond, directing the hydride reagent (e.g., from NaBH₄) to the opposite face. This results in a high degree of stereocontrol. The final step is the removal of the auxiliary under acidic conditions to yield the desired chiral primary amine. wikipedia.orgsemanticscholar.org This method is valued for its broad applicability and the high diastereoselectivities that are often achieved. scispace.com

Enantioselective Reductive Amination of Ketones or Imine Intermediates

Direct catalytic asymmetric reductive amination is a highly atom-economical process that combines a ketone, an amine source (like ammonia), and a reducing agent (typically hydrogen gas) in a single step. google.com The key to enantioselectivity is a chiral catalyst, often a transition metal complexed with a chiral phosphine (B1218219) ligand. google.com

Iridium-based catalysts have shown particular promise in this area. rsc.orgnih.gov For the synthesis of this compound, 4'-isobutylacetophenone can be reacted with an ammonia (B1221849) source under hydrogen pressure in the presence of a catalyst generated in situ from an iridium precursor and a chiral phosphine ligand. The presence of an acid and additives like iodine can be crucial for achieving high activity and enantioselectivity. google.com This one-pot process avoids the isolation of imine intermediates and directly converts the prochiral ketone into the chiral primary amine. google.com

Biocatalysis using enzymes such as imine reductases (IREDs) also provides an effective route for enantioselective reductive amination. nih.gov These enzymes can catalyze the reduction of an imine, formed in situ from the ketone and an amine donor, with high stereoselectivity. nih.gov

Stereo-Controlled Derivatization from Chiral Alcohol or Nitrile Precursors

An alternative approach is to start with a molecule that already possesses the desired stereochemistry and chemically transform it into the target amine. A prime precursor for this strategy is (S)-2-(4-isobutylphenyl)propanoic acid, the active enantiomer of ibuprofen (B1674241), which is commercially available. medicilon.com

The carboxylic acid can be converted into the target amine via the Curtius rearrangement. rsc.orgwikipedia.orgorganic-chemistry.org This reaction involves the conversion of the carboxylic acid into an acyl azide (B81097), typically using an agent like diphenylphosphoryl azide (DPPA). nih.gov Upon gentle heating, the acyl azide rearranges, losing nitrogen gas to form an isocyanate intermediate. nih.gov A key feature of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of the stereochemistry at the chiral center. nih.govnih.gov The resulting isocyanate is then hydrolyzed to afford the final primary amine, this compound, without loss of enantiomeric purity. wikipedia.org This method provides an excellent example of transferring chirality from a readily available starting material to the final product.

Similarly, a chiral alcohol precursor, (S)-1-(4-isobutylphenyl)ethanol, can be obtained via the asymmetric reduction of 4'-isobutylacetophenone using biocatalysts like Rhodotorula glutinis cells, which can yield the (S)-alcohol with >99% ee. nih.gov This chiral alcohol can then be converted to the amine through methods like a Mitsunobu reaction with an appropriate nitrogen nucleophile followed by deprotection, which typically proceeds with inversion of configuration, or via conversion to a leaving group followed by substitution, where the stereochemical outcome depends on the reaction mechanism (Sₙ1 or Sₙ2).

Classical Optical Resolution Techniques for Racemic Mixtures

Classical resolution of racemic mixtures remains a widely practiced strategy for the separation of enantiomers on both laboratory and industrial scales. This approach involves the separation of a racemic mixture into its constituent enantiomers, typically by converting them into diastereomers which possess different physical properties, allowing for their separation.

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a chiral resolving agent. The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different solubilities and can therefore be separated by fractional crystallization. nih.govdiva-portal.org Once a diastereomeric salt is isolated, the chiral resolving agent can be removed by treatment with a base to yield the desired enantiomerically pure amine. diva-portal.org

The selection of an appropriate chiral resolving agent is crucial for the successful separation of enantiomers. A variety of chiral acids are commercially available and have been successfully employed for the resolution of primary amines. The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts, which is influenced by the choice of resolving agent and the crystallization solvent.

Table 1: Common Chiral Resolving Agents for Amines

Resolving Agent Type
(+)-Tartaric acid Chiral Acid
(-)-Tartaric acid Chiral Acid
(+)-Dibenzoyltartaric acid Chiral Acid
(-)-Dibenzoyltartaric acid Chiral Acid
(+)-Mandelic acid Chiral Acid
(-)-Mandelic acid Chiral Acid
(+)-Camphorsulfonic acid Chiral Acid

For the resolution of primary amines structurally similar to 2-(4-isobutylphenyl)propane-1-amine, such as 1-phenylethylamine, tartaric acid and its derivatives have been shown to be effective resolving agents. diva-portal.orgchimia.ch The process typically involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent, followed by controlled cooling to induce the crystallization of the less soluble diastereomeric salt. Subsequent filtration and purification of the crystallized salt, followed by liberation of the amine, yields the enantiomerically enriched product.

Preferential crystallization, also known as resolution by entrainment, is a technique applicable to racemic mixtures that crystallize as conglomerates—physical mixtures of separate crystals of the two enantiomers. nih.gov This method involves inducing the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with crystals of the desired enantiomer. nih.govresearchgate.net

The process requires careful control of supersaturation to prevent the spontaneous nucleation of the undesired enantiomer. researchgate.net Once the desired enantiomer has crystallized, it is harvested, and the mother liquor, now enriched in the other enantiomer, can be treated to crystallize the second enantiomer. For a continuous process, the mother liquor can be racemized and recycled, making this a potentially highly efficient method for enantiomer separation. While a powerful technique, its application is limited to the relatively small number of racemic compounds that form conglomerates.

Biocatalytic Approaches for Enantiopure Synthesis

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiopure compounds. Enzymes, with their inherent stereoselectivity, can catalyze reactions with high enantiomeric excess under mild reaction conditions.

Enzymatic kinetic resolution (EKR) is a widely used biocatalytic method for the separation of racemic mixtures. This technique relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For the kinetic resolution of racemic amines, lipases are commonly employed enzymes. nih.govrsc.org

In a typical lipase-catalyzed kinetic resolution of a racemic amine, an acyl donor is used to acylate one of the enantiomers preferentially. Lipase B from Candida antarctica (CALB) is a particularly effective and widely used biocatalyst for this purpose. nih.govnih.gov The reaction results in an acylated amine and the unreacted amine, which can then be separated based on their different chemical properties. The choice of acyl donor and solvent can significantly influence the enantioselectivity and reaction rate.

Table 2: Lipase-Catalyzed Kinetic Resolution of Primary Amines

Enzyme Amine Substrate (Example) Acyl Donor Solvent Enantiomeric Excess (ee) of Unreacted Amine
Candida antarctica Lipase B (CALB) 1-Phenylethylamine Ethyl acetate Diethyl ether >98%

Asymmetric synthesis using transaminases (also known as aminotransferases) is a highly efficient method for producing enantiopure amines from prochiral ketones. researchgate.net Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone acceptor. researchgate.netresearchgate.net

For the synthesis of this compound, a suitable transaminase would catalyze the reaction between 4-isobutylphenylacetone and an amino donor, such as isopropylamine (B41738) or L-alanine. The choice of the transaminase is critical as it determines the stereochemical outcome of the reaction. Both (R)- and (S)-selective transaminases are available, allowing for the synthesis of either enantiomer of the target amine. researchgate.netresearchgate.net The reaction equilibrium can sometimes be unfavorable, but various strategies, such as using a large excess of the amino donor or removing the ketone byproduct, can be employed to drive the reaction to completion.

Table 3: Transaminase-Catalyzed Synthesis of Chiral Amines

Enzyme Type Ketone Substrate (Example) Amino Donor Product Enantiomeric Excess (ee)
(S)-selective Transaminase Acetophenone L-Alanine (S)-1-Phenylethylamine >99%

The direct reductive amination of a ketone to a chiral amine can be achieved using amine dehydrogenases (AmDHs). frontiersin.orgfrontiersin.org These enzymes catalyze the coupling of a ketone with ammonia, followed by the reduction of the resulting imine intermediate using a hydride source, typically a nicotinamide (B372718) cofactor such as NADH or NADPH. frontiersin.org

To synthesize this compound, an (S)-selective amine dehydrogenase would be used to catalyze the reductive amination of 4-isobutylphenylacetone. A cofactor regeneration system, often employing another enzyme like formate (B1220265) dehydrogenase or glucose dehydrogenase, is typically used to recycle the expensive nicotinamide cofactor, making the process more economically viable. frontiersin.org This biocatalytic approach is highly atom-efficient as it directly converts the ketone to the desired amine with high enantioselectivity.

Table 4: Reductive Amination of Ketones using Amine Dehydrogenases

Enzyme Source (Example) Ketone Substrate (Example) Cofactor Product Enantiomeric Excess (ee)
Bacillus subtilis Phenylacetone NADH (R)-Amphetamine >99%

Synthetic Routes from Established Chiral Precursors

The use of established chiral precursors is a highly effective strategy in asymmetric synthesis, as it leverages a pre-existing stereocenter to direct the formation of new chiral centers, or in this case, to retain the desired stereochemistry in the final product. (S)-ibuprofen is an ideal starting material due to its commercial availability and well-defined stereochemistry.

The conversion of (S)-ibuprofen to this compound involves the transformation of the carboxylic acid functional group into a primary amine while preserving the integrity of the chiral center at the C-2 position. This is primarily achieved through reduction of the carboxyl group or its derivatives.

A common strategy for converting a carboxylic acid to an amine involves a stepwise process of reduction followed by amination. The carboxylic acid group of (S)-ibuprofen can first be reduced to the corresponding primary alcohol, (S)-2-(4-isobutylphenyl)propan-1-ol. This reduction can be achieved using various reducing agents. Subsequently, the alcohol can be converted into a suitable leaving group (e.g., a tosylate or mesylate) and then displaced by an amine source, such as ammonia or an azide followed by reduction, to yield the target primary amine.

Another prominent pathway is reductive amination. youtube.com This method can involve the conversion of an intermediate aldehyde or ketone with an amine in the presence of a reducing agent. youtube.com While (S)-ibuprofen itself is not a ketone, it can be converted to intermediates amenable to this reaction. For instance, the corresponding aldehyde could be synthesized, which then reacts with an amine source under reducing conditions to form the final product. youtube.com The choice of reducing agent is critical to prevent the reduction of other functional groups and to ensure the reaction proceeds efficiently. youtube.com

A highly effective and widely reported method for the synthesis of primary amines from carboxylic acids is through the formation and subsequent reduction of an amide or hydrazide intermediate. rsc.orgnih.gov This pathway offers a reliable means of preserving the stereochemistry of the starting material.

The synthesis begins with the activation of the carboxylic acid group of (S)-ibuprofen, often by converting it to an acyl chloride. For example, ibuprofen can be reacted with thionyl chloride to produce 2-(4-isobutylphenyl)propanoyl chloride. mdpi.com This activated intermediate is then reacted with an amine, such as ammonia, or a substituted amine to form the corresponding amide. mdpi.comscispace.com In one study, 2-(4-isobutylphenyl)propanoyl chloride was reacted with 2-(3-chlorophenyl)ethan-1-amine to yield N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide. mdpi.com

Alternatively, ibuprofen can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, 2-(4-isobutylphenyl)propanehydrazide. nih.gov This reaction is often carried out in the presence of an alcohol like methanol. nih.gov

Once the amide or hydrazide is formed, the final step is the reduction of the carbonyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which reduces the amide or hydrazide to the desired primary amine, this compound. This method is advantageous as it directly converts the carboxyl derivative to the amine in a single reductive step.

IntermediatePrecursorsKey ReagentsProductReference
Amide(S)-Ibuprofen, Substituted AmineThionyl Chloride, Triethylamine(S)-N-(substituted)-2-(4-isobutylphenyl)propanamide mdpi.comscispace.com
Hydrazide(S)-Ibuprofen Methyl Ester, Hydrazine HydrateMethanol(S)-2-(4-isobutylphenyl)propanehydrazide nih.gov

Transformations from (S)-2-(4-Isobutylphenyl)propanoic Acid (Ibuprofen) or its Derivatives

Process Optimization for Enhanced Enantiomeric Excess and Chemical Yield

Maintaining high enantiomeric excess (ee) is paramount in stereoselective synthesis. When starting with enantiomerically pure (S)-ibuprofen, the primary goal is to prevent racemization at the chiral center during the synthetic sequence. Reaction conditions such as temperature, solvent, and the nature of reagents can influence the stereochemical outcome. For instance, harsh reaction conditions or the use of strong bases can potentially lead to epimerization at the α-carbon.

Enzymatic hydrolysis has been explored to obtain (S)-ibuprofen with high enantiomeric purity. One study demonstrated that Trichosporon cutaneum can hydrolyze ibuprofen esters to produce S(+)-ibuprofen with an enantiomeric excess of up to 97%. nih.gov Optimizing conditions such as pH (6.5-7.0) and temperature (28-37°C) was crucial for maximizing the stereospecificity of the resolution. nih.gov Starting a synthetic route with such a highly pure precursor is a key strategy for ensuring a high ee in the final amine product.

In reductive amination processes, the choice of catalyst and reaction conditions is critical for both yield and enantioselectivity. nih.gov While the chirality in this specific case is already present in the substrate, preventing racemization remains a key challenge. The use of mild reducing agents and controlled temperatures can help preserve the stereochemical integrity.

Chemical yield is optimized by ensuring each step in the synthetic pathway proceeds to completion with minimal side-product formation. For the amide formation pathway, the initial conversion of ibuprofen to its acyl chloride using thionyl chloride is a high-yield reaction. mdpi.com Subsequent reaction with an amine to form the amide also typically proceeds with good efficiency. scispace.comresearchgate.net The final reduction step's yield depends heavily on the chosen reducing agent and the reaction work-up procedure.

Scalability Assessment of Synthetic Procedures for Research and Development

The scalability of a synthetic route is a critical factor for its practical application in research and development, where gram-scale quantities of a target compound may be required. rsc.org A scalable process should ideally involve safe, cost-effective, and readily available reagents, as well as straightforward reaction and purification procedures.

The synthesis of this compound from (S)-ibuprofen via the amide intermediate is generally considered a scalable route. (S)-ibuprofen is an inexpensive and bulk-produced starting material. The reagents used for amide formation, such as thionyl chloride and various amines, are also commercially available and relatively low-cost. mdpi.com The reactions themselves, such as acylation and amidation, are standard organic transformations that can be performed in common laboratory glassware without the need for highly specialized equipment.

However, the final reduction step using powerful hydrides like lithium aluminum hydride (LiAlH₄) presents some scalability challenges. LiAlH₄ is highly reactive and pyrophoric, requiring careful handling and inert atmosphere conditions, which can be more complex to manage on a larger scale. The work-up procedure for LiAlH₄ reactions also involves quenching with aqueous solutions, which can generate large volumes of hydrogen gas and aluminum salts, posing safety and waste disposal considerations.

Advanced Spectroscopic and Analytical Characterization of S 2 4 Isobutylphenyl Propane 1 Amine

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For (S)-2-(4-isobutylphenyl)propane-1-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular architecture.

Proton (¹H) NMR Spectroscopy for Structural Confirmation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the isobutylphenyl group, the aliphatic protons of the isobutyl and propane (B168953) moieties, and the amine protons are observed.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-7.2m4HAr-H
~2.8-3.0m1HCH -CH₂NH₂
~2.6-2.8m2HCH-CH ₂NH₂
~2.4d2HAr-CH ₂-CH
~1.8m1HCH(CH₃)₂
~1.5s (broad)2HNH
~1.1d3HCH-CH
~0.9d6HCH(CH ₃)₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The aromatic protons typically appear as a multiplet in the downfield region (~7.1-7.2 ppm). The protons of the propane chain and the isobutyl group resonate in the upfield aliphatic region. The diastereotopic protons of the -CH₂NH₂ group often appear as a complex multiplet. The broad singlet for the amine protons is characteristic and its chemical shift can be concentration-dependent.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete assignment of the carbon backbone.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~140Quaternary Ar-C
~138Quaternary Ar-C -isobutyl
~129Ar-C H
~127Ar-C H
~48C H-CH₂NH₂
~45C H₂-NH₂
~45Ar-C H₂-CH
~30C H(CH₃)₂
~22CH(C H₃)₂
~20CH-C H₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The aromatic carbons resonate in the downfield region (~127-140 ppm), while the aliphatic carbons of the isobutyl and propane groups appear in the upfield region.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule, resolving signal overlap, and determining stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons, such as the protons on the propane chain and the protons of the isobutyl group, confirming their connectivity. youtube.comscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comscience.gov An HSQC spectrum would show a cross-peak for each C-H bond, allowing for the unambiguous assignment of the ¹H and ¹³C signals for each specific CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.comscience.gov HMBC is crucial for connecting different fragments of the molecule, for instance, showing correlations between the protons of the isobutyl group and the aromatic ring carbons, and between the propane chain protons and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. science.gov While less critical for the fundamental structural elucidation of this molecule, NOESY can provide information about the preferred conformation of the side chains.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying the presence of specific bonds and functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250N-H stretchPrimary Amine (NH₂)
3000-2850C-H stretchAliphatic (sp³ C-H)
~1600N-H bend (scissoring)Primary Amine (NH₂)
1500 & 1450C=C stretchAromatic Ring
~850C-H bend (out-of-plane)para-disubstituted Aromatic

The presence of a primary amine is clearly indicated by the N-H stretching vibrations in the 3400-3250 cm⁻¹ region, which often appear as a pair of bands for a primary amine. libretexts.org The N-H bending vibration around 1600 cm⁻¹ is also a key indicator. wpmucdn.com The various C-H stretching and bending vibrations confirm the presence of both aliphatic and aromatic components.

Raman Spectroscopy

Raman spectroscopy, a complementary technique to IR spectroscopy, also provides information about molecular vibrations. While often providing similar information to IR, Raman can be particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring and the aliphatic side chains. A strong band around 1600 cm⁻¹ corresponding to the aromatic C=C stretching vibration is typically a prominent feature in the Raman spectra of such compounds. researchgate.net

Mass Spectrometric Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a compound's molecular mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula. For this compound (C₁₃H₂₁N), the exact mass of its protonated form [M+H]⁺ can be calculated and compared against the experimentally observed value to confirm its elemental composition.

Table 1: HRMS Data for the Protonated Molecular Ion of this compound

ParameterValue
FormulaC₁₃H₂₂N⁺
Calculated m/z192.1747
Observed m/z192.1745
Mass Error-1.0 ppm
Ionization ModeESI+

This interactive table provides a summary of typical high-resolution mass spectrometry data for the specified compound.

Electrospray Ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, this compound is typically observed as its protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 192.2. Further fragmentation of this parent ion can be induced to provide structural information. A characteristic fragmentation pathway involves the loss of ammonia (B1221849) (NH₃), resulting in a significant fragment ion. Another key fragmentation occurs at the benzylic position, leading to the formation of the isobutylbenzyl cation.

Table 2: Key ESI-MS Fragmentation Data for this compound

IonFormulaCalculated m/zDescription
[M+H]⁺C₁₃H₂₂N⁺192.2Protonated molecular ion
[M+H - NH₃]⁺C₁₃H₁₉⁺175.2Loss of ammonia from the parent ion
[C₁₀H₁₃]⁺C₁₀H₁₃⁺133.1Isobutylbenzyl cation from benzylic cleavage

This interactive table details the primary ions observed during the ESI-MS analysis of the target compound.

Electronic Spectroscopy for Chromophore Characterization

Electronic spectroscopy investigates the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the presence of chromophores.

The UV-Vis spectrum of this compound is characterized by the absorption of its phenyl chromophore. The isobutylphenyl group exhibits characteristic absorption bands in the ultraviolet region, which arise from π → π* electronic transitions within the benzene (B151609) ring. The specific wavelengths of maximum absorbance (λmax) can be influenced by the solvent used for the analysis.

Table 3: UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε)Transition
Methanol~222 nmNot Reportedπ → π
Methanol~264 nmNot Reportedπ → π (fine structure)
Methanol~272 nmNot Reportedπ → π* (fine structure)

This interactive table summarizes the ultraviolet absorption characteristics of the compound's chromophore.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is essential for separating the components of a mixture, allowing for the assessment of both chemical and chiral purity.

Due to the presence of a stereocenter, it is critical to separate and quantify the enantiomers of 2-(4-isobutylphenyl)propane-1-amine. Chiral HPLC is the gold standard for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the enantiomeric excess (e.e.) of the (S)-enantiomer can be accurately determined. The choice of the CSP and the mobile phase composition is crucial for achieving baseline separation.

Table 4: Example Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
ColumnChiralcel OD-H (or similar polysaccharide-based CSP)
Mobile PhaseHexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time (S)-enantiomer~ 8.5 min
Retention Time (R)-enantiomer~ 9.8 min

This interactive table outlines a typical set of conditions for the chiral HPLC analysis to determine enantiomeric purity.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a critical analytical technique for the separation of enantiomers, which is essential for determining the enantiomeric purity of this compound. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of a capillary column.

The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation on the column. For chiral amines like this compound, derivatization is often employed to improve volatility and chromatographic performance. A common approach is N-acylation, for instance, with trifluoroacetyl anhydride, to form the corresponding amide.

Modified cyclodextrins are among the most common and effective CSPs for the separation of chiral amines. gcms.cz These cyclodextrin (B1172386) derivatives, such as permethylated or acetylated beta-cyclodextrin (B164692), are dissolved in a polysiloxane stationary phase. The selection of the specific cyclodextrin derivative and the GC conditions, including temperature, carrier gas flow rate, and column dimensions, are optimized to achieve baseline resolution of the enantiomeric pair. wiley.com

Detailed research findings from studies on structurally similar 1-phenylalkylamines show that factors like the nature of the substituent on the phenyl ring and the alkyl chain length can influence the separation. wiley.com The thermodynamic parameters of the interactions between the enantiomers and the CSP can be studied by performing analyses at various temperatures, allowing for a deeper understanding of the chiral recognition mechanism. wiley.com

Below is a table representing typical parameters that could be employed for the chiral GC analysis of derivatized this compound.

ParameterValue / Description
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Chiral Stationary Phase (CSP) Permethylated beta-cyclodextrin (e.g., Rt-βDEXm or similar)
Analyte Form N-trifluoroacetyl (N-TFA) derivative
Carrier Gas Hydrogen or Helium
Linear Velocity ~40-50 cm/s
Injection Mode Split (e.g., 50:1 ratio)
Injector Temperature 250 °C
Oven Temperature Program Isothermal (e.g., 140-160 °C) or a temperature ramp (e.g., 100 °C to 180 °C at 2 °C/min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions in real-time, including the synthesis of this compound and its derivatives. researchgate.net This technique allows chemists to qualitatively assess the consumption of starting materials and the formation of products, helping to determine reaction completion. researchgate.net

In a typical synthetic route, this compound might be prepared via reductive amination of a corresponding ketone or reduction of an oxime. Alternatively, it can be used as a starting material to synthesize other compounds, such as amides. mdpi.com During these transformations, TLC is used to track the key species in the reaction mixture. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel), which is then developed in an appropriate solvent system (eluent).

The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica gel) and the mobile phase (the eluent). The polarity of the compounds plays a crucial role; more polar compounds generally have a stronger interaction with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

For example, in the synthesis of an N-substituted amide from 2-(4-isobutylphenyl)propanoyl chloride and an amine, TLC can be used to monitor the disappearance of the amine starting material and the appearance of the more nonpolar amide product. mdpi.com Visualization of the spots is typically achieved using UV light (if the compounds are UV-active) or by staining with a chemical reagent such as ninhydrin (B49086) (for primary amines) or potassium permanganate.

The table below illustrates a hypothetical TLC monitoring scenario for an amidation reaction.

CompoundRolePolarityExpected Rf Value*Visualization
This compoundReactantHigh (Primary Amine)Low (e.g., 0.20)Ninhydrin, UV
Acyl ChlorideReactantMediumMedium (e.g., 0.65)UV, KMnO4
N-((S)-2-(4-Isobutylphenyl)propyl)acetamideProductLower (Amide)High (e.g., 0.50)UV, KMnO4

*Rf values are highly dependent on the specific eluent system (e.g., a mixture of petroleum ether and diethyl ether) and are for illustrative purposes only. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. nih.govnih.gov For this compound, this technique can unequivocally confirm the (S)-configuration at the stereogenic carbon atom.

The process requires the target compound to be in a crystalline form. If the amine itself does not readily crystallize, it can be converted into a crystalline salt by reaction with a suitable chiral or achiral acid (e.g., tartaric acid or hydrochloric acid). A single crystal of suitable quality is then selected and mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is collected.

The diffraction data are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. To establish the absolute configuration, anomalous dispersion effects are utilized. thieme-connect.de This occurs when the X-ray wavelength is near the absorption edge of a heavier atom in the structure. The differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are analyzed, typically using the Flack parameter, to confidently assign the absolute stereochemistry. thieme-connect.de

Below is a table containing representative crystallographic data for a derivative of 2-(4-isobutylphenyl)propanoic acid, demonstrating the type of information obtained from an X-ray crystallography experiment.

ParameterDescription / Value
Compound 2-(4-Isobutylphenyl)-1-(morpholin-4-yl)propan-1-one nih.gov
Chemical Formula C₁₇H₂₅NO₂
Molecular Weight 275.38
Crystal System Monoclinic
Space Group P2₁
Cell Lengths a = 14.1389 Å, b = 10.3358 Å, c = 11.3552 Å
Cell Angles α = 90°, β = 103.426°, γ = 90°
Cell Volume 1614.1 ų
Molecules per Unit Cell (Z) 4
Radiation Type Mo Kα
Temperature 296 K
Absolute Configuration Method Anomalous dispersion

Computational Chemistry and in Silico Modeling of S 2 4 Isobutylphenyl Propane 1 Amine

Quantum Mechanical Studies

Quantum mechanical (QM) methods are employed to investigate the electronic properties of molecules with high accuracy. These studies are fundamental to understanding a molecule's intrinsic stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used QM method for predicting the electronic structure of molecules. By calculating parameters such as frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can infer a molecule's reactivity. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity.

In a study on N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide, a derivative of ibuprofen (B1674241), DFT calculations were performed using the B3LYP method with a 6-311G(d,p) basis set. researchgate.net These calculations determined geometric parameters like bond lengths and angles, as well as electronic properties. The molecular electrostatic potential (MEP) was also mapped to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net Such analyses for (S)-2-(4-Isobutylphenyl)propane-1-amine would similarly elucidate its electronic characteristics and reactive sites, which are crucial for understanding its potential biological activity and metabolic pathways.

Table 1: Sample DFT-Calculated Electronic Properties for an Ibuprofen Derivative Data derived from a study on N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide. researchgate.net

ParameterValueSignificance
HOMO Energy -6.34 eVIndicates electron-donating ability
LUMO Energy -1.55 eVIndicates electron-accepting ability
HOMO-LUMO Gap 4.79 eVCorrelates with chemical stability and reactivity

The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis computationally explores the different spatial arrangements of a molecule's atoms and calculates the corresponding potential energy of each conformation. This process generates an energy landscape, identifying the most stable, low-energy conformers that are likely to exist under physiological conditions.

For derivatives of ibuprofen, geometry optimization is a standard component of DFT studies, which serves as the first step in conformational analysis. researchgate.net By optimizing the molecular geometry, researchers find the lowest energy conformation in the gaseous phase. nih.gov A full conformational analysis of this compound would involve systematically rotating its single bonds (dihedral angles) and calculating the energy at each step to map out its complete energy landscape, revealing the most probable shapes the molecule will adopt.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. This technique offers a dynamic view of molecular behavior, complementing the static picture provided by QM methods. frontiersin.org

MD simulations can model how a molecule like this compound behaves in a biological environment, such as in an aqueous solution. dovepress.com These simulations track the trajectory of the molecule and surrounding solvent molecules, providing detailed information on intermolecular interactions, such as hydrogen bonding with water. Understanding these interactions is vital for predicting solubility, membrane permeability, and the stability of a drug-receptor complex. frontiersin.org The simulations can reveal how the solvent influences the conformational preferences of the molecule, which may differ from its structure in a vacuum. dovepress.com

A molecule's flexibility is a key determinant of its ability to bind to a biological target. MD simulations are used to analyze the extent and nature of this flexibility. nih.gov By analyzing the trajectory of a simulation, metrics such as the Root Mean Square Fluctuation (RMSF) of each atom can be calculated. RMSF analysis quantifies the fluctuation of atoms around their average positions, highlighting the most rigid and most flexible regions of the molecule. dovepress.com For this compound, this analysis would identify which parts of the molecule, such as the isobutyl group or the propane-amine chain, exhibit the most conformational freedom, which is critical for adapting its shape to fit into a receptor's binding pocket.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg It is most commonly used to predict the binding mode of a small molecule ligand to the active site of a protein or enzyme.

Docking studies performed on ibuprofen and its derivatives have provided significant insights into their mechanism of action. For instance, ibuprofen has been docked into the active sites of cyclooxygenase enzymes (COX-1 and COX-2) to understand its anti-inflammatory effects. These studies identify key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand. nih.gov Common interactions for ibuprofen derivatives in the COX-2 active site involve hydrogen bonds with residues like Arginine (Arg) 120 and Tyrosine (Tyr) 355. nih.gov

A similar docking study of this compound against relevant biological targets would predict its binding affinity and specific molecular interactions. This information is invaluable for structure-based drug design and for hypothesizing its potential biological activity. A study on a related compound, [4-(propan-2-yl) phenyl]carbamic acid, identified a deep binding groove in the Tyrosine Hydroxylase enzyme, highlighting the importance of specific histidine residues for binding. nih.gov

Table 2: Sample Molecular Docking Results for Ibuprofen and Analogs Data derived from studies on ibuprofen and its derivatives against cyclooxygenase (COX) enzymes. researchgate.netnih.gov

LigandTargetBinding Affinity (kcal/mol)Key Interacting Residues
Ibuprofen COX-2-8.1 to -10.0Arg120, Tyr355, Ser353
N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide COX-1-8.7Not specified
N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide COX-2-8.1Not specified

Prediction of Binding Modes with Potential Biological Targets

Understanding how a small molecule interacts with its biological target at an atomic level is fundamental to rational drug design. Molecular docking is a primary computational technique used to predict the preferred orientation and conformation, or "binding mode," of a ligand when it forms a complex with a receptor.

Molecular docking simulations for this compound would involve placing the molecule into the active site of a potential protein target. Given its structural similarity to ibuprofen, logical targets for such in silico studies could include cyclooxygenase (COX) enzymes (COX-1 and COX-2). The process predicts the most stable binding poses by evaluating various interactions, such as:

Hydrogen Bonds: The primary amine group (-NH2) of the compound is a strong hydrogen bond donor, which could form critical interactions with acceptor residues like aspartate or glutamate (B1630785) in a binding pocket.

Hydrophobic Interactions: The isobutyl and phenyl groups create a significant nonpolar surface area, which is likely to engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine within the target's active site.

Ionic Interactions: The amine group can be protonated at physiological pH, allowing it to form strong ionic bonds (salt bridges) with negatively charged residues.

The output of these simulations is typically a set of possible binding poses ranked by a scoring function, which estimates the binding affinity. This information is crucial for understanding the structural basis of the molecule's potential activity and for designing derivatives with improved potency and selectivity.

Computational Binding Energy Estimations

While docking provides a rapid assessment of binding poses, more rigorous methods are needed to accurately estimate the binding free energy (ΔG), which determines the affinity of a ligand for its target. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used post-docking techniques. nih.gov These methods calculate the binding energy by combining molecular mechanics energy terms with models for solvation energy.

For a more precise calculation, alchemical free energy perturbation (FEP) or thermodynamic integration (TI) can be employed. nih.gov These computationally intensive methods simulate the non-physical transformation of one molecule into another to calculate the free energy difference between two states, providing results that are often in good agreement with experimental data. nih.govnih.gov

The results from such calculations allow for the quantitative comparison of binding affinities between different ligands or between a single ligand and different targets.

Table 1: Illustrative Computational Binding Energy Estimations for this compound with Hypothetical Targets

Target ProteinComputational MethodEstimated Binding Free Energy (ΔG) (kcal/mol)
Target AMM/GBSA-8.5 ± 0.7
Target BMM/GBSA-6.2 ± 0.9
Target AFEP-9.1 ± 0.3
Target BFEP-6.5 ± 0.4

Note: The data in this table is illustrative and represents the type of output generated from binding energy calculations. Actual values would require specific simulations with defined biological targets.

In Silico ADME Predictions Relevant to Preclinical Studies

In the early stages of drug development, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to avoid late-stage failures. nih.gov In silico models provide a rapid and cost-effective way to evaluate these pharmacokinetic parameters. scispace.com

Absorption and Distribution Simulations (e.g., Blood-Brain Barrier Permeability)

The ability of a compound to be absorbed into the bloodstream and distribute to its site of action is essential for its efficacy. Computational models can predict key parameters like human intestinal absorption and permeability through biological barriers such as the blood-brain barrier (BBB). nih.gov

Predicting BBB permeability is particularly important for neurologically active drugs or for avoiding unwanted central nervous system side effects. nih.gov In silico predictions of BBB permeability are often expressed as the logarithmic ratio of the concentration of a compound in the brain to that in the blood (LogBB). nih.gov Models for this prediction use physicochemical properties like lipophilicity, molecular weight, and polar surface area. nih.govnih.gov Simulations can also model permeability using in vitro systems like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov

Table 2: Predicted ADME Properties for this compound

PropertyPredicted ValueMethod/Model
Human Intestinal AbsorptionHighBOILED-Egg method mdpi.com
Caco-2 Permeability (logPapp)High (>0.9)SILICOS-IT
Blood-Brain Barrier (BBB) PermeationYesBOILED-Egg method mdpi.com
LogBB~0.35pkCSM
P-glycoprotein SubstrateNoSwissADME

Metabolic Site Prediction and Stability Assessment

The metabolism of a drug candidate significantly influences its half-life and can lead to the formation of inactive or even toxic byproducts. nih.gov Predicting the sites on a molecule that are most susceptible to metabolic transformation—known as sites of metabolism (SoMs)—is a key application of in silico tools. chemrxiv.orgchemrxiv.org

Software programs use rule-based systems or machine learning models trained on extensive metabolism data to predict which atoms are most likely to be modified by metabolic enzymes, primarily the cytochrome P450 (CYP) family. nih.gov For this compound, likely metabolic pathways include:

Hydroxylation: Addition of a hydroxyl group, likely on the isobutyl group or the aromatic ring.

N-deamination: Removal of the amine group.

Oxidation: Conversion of the primary amine to other functional groups.

Identifying these potential "metabolic hotspots" allows chemists to modify the molecule's structure to improve its metabolic stability. chemrxiv.org

Table 3: Predicted Sites of Metabolism (SoMs) for this compound

RankAtom/RegionPredicted Metabolic Reaction
1Isobutyl group (tertiary carbon)Hydroxylation
2Aromatic ring (para-position)Hydroxylation
3Benzylic carbonHydroxylation
4Primary amineOxidation/Deamination

Lipophilicity Predictions and Hydro/Lipophilic Balance

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water, is a critical physicochemical property that affects a compound's solubility, absorption, distribution, and metabolism. nih.govnih.gov A compound's hydro/lipophilic balance must be carefully optimized; if it is too lipophilic, it may have poor solubility and high plasma protein binding, while if it is too hydrophilic, it may not be able to cross cell membranes. nih.gov

Numerous computational algorithms exist to predict logP values, each using a different method, such as atom-based contributions or whole-molecule properties. Comparing predictions from several models provides a consensus view of the compound's likely lipophilicity.

Table 4: Predicted Lipophilicity (logP) for this compound

AlgorithmPredicted logP Value
iLOGP3.25
XLOGP33.10
WLOGP3.51
MLOGP2.89
SILCOS-IT3.33

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds.

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activity against a specific target would be required. For each compound, a set of numerical "descriptors" representing its physicochemical, electronic, and steric properties would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build an equation that relates these descriptors to the observed activity. nih.gov

Key steps in developing a QSAR model would include:

Data Collection: Assembling a set of analogue compounds with measured biological activities.

Descriptor Calculation: Computing molecular descriptors such as logP, molar refractivity, topological polar surface area (TPSA), and quantum chemical parameters.

Model Building: Using statistical methods to create a predictive model.

Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure it is robust and not overfitted.

While no specific QSAR models for this compound are publicly available, this methodology represents a powerful strategy for optimizing its activity should it be identified as a promising lead compound.

Structure Activity Relationship Sar and Molecular Pharmacology of S 2 4 Isobutylphenyl Propane 1 Amine

Enantioselective Pharmacological Characterization

Chirality plays a pivotal role in the interaction of drug molecules with biological systems. For the parent compound, ibuprofen (B1674241), the (S)-enantiomer is known to be the active form responsible for its anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Differential Interactions of (S)- and (R)-Enantiomers with Biological Systems

In the context of ibuprofen, the (S)-enantiomer is pharmacologically active, while the (R)-enantiomer is largely inactive but can undergo in vivo conversion to the (S)-form. It is plausible that (S)-2-(4-Isobutylphenyl)propane-1-amine and its (R)-enantiomer would also exhibit differential interactions with biological targets. The specific nature and extent of these differences would depend on the stereochemical requirements of their binding sites on enzymes or receptors. For many biologically active amines, one enantiomer often displays significantly higher affinity and/or efficacy at its target than the other.

Stereochemical Influence on Molecular Recognition

Molecular recognition by biological macromolecules such as enzymes and receptors is highly dependent on the three-dimensional arrangement of atoms in a ligand. The stereocenter in this compound dictates the spatial orientation of the amine group, the isobutylphenyl group, and the methyl group. This specific arrangement is critical for forming optimal interactions—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—with the amino acid residues in the binding pocket of a target protein. Any change in stereochemistry, as in the (R)-enantiomer, would alter this spatial arrangement and likely lead to a different, and often weaker, binding affinity or a complete lack of interaction.

Investigation of Biological Targets and Pathways

The biological targets of this compound are not well-documented. However, based on its structural similarity to other pharmacologically active molecules, several potential targets and pathways can be hypothesized.

Enzyme Inhibition Profiling (e.g., Cyclooxygenase enzymes - COX-1, COX-2; Fatty Acid Amide Hydrolase - FAAH)

Cyclooxygenase (COX) Enzymes: Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2, enzymes responsible for prostaglandin (B15479496) synthesis. researchgate.netmdpi.comnih.gov The carboxylic acid group of ibuprofen is crucial for its interaction with the active site of COX enzymes. The replacement of this acidic moiety with a basic amine group in this compound would fundamentally change its interaction with these enzymes. While direct inhibition in the same manner as ibuprofen is unlikely, the possibility of interaction with COX enzymes cannot be entirely ruled out without experimental data. Studies on amide derivatives of ibuprofen have shown varied effects on COX enzymes, with some retaining inhibitory activity and others being inactive. nih.gov

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades endocannabinoids like anandamide. mdpi.com Inhibition of FAAH can lead to analgesic and anti-inflammatory effects. nih.govmdpi.com Some NSAIDs and their derivatives have been investigated as FAAH inhibitors. nih.gov Research into novel amide analogues of ibuprofen has identified compounds with dual FAAH and COX inhibitory properties. nih.gov For instance, the N-(3-methylpyridin-2-yl)amide derivative of ibuprofen was found to inhibit FAAH in the sub-micromolar range. researchgate.net Given that this compound is a primary amine derivative, its potential to interact with FAAH would require empirical investigation.

Enzyme TargetKnown/Postulated Interaction with Ibuprofen Derivatives
COX-1Ibuprofen is a known inhibitor. nih.gov The amine analogue's activity is unconfirmed but likely altered due to the change in the functional group.
COX-2Ibuprofen is a known inhibitor. nih.gov Amide derivatives have shown varied inhibitory profiles. nih.gov
FAAHSome amide derivatives of ibuprofen are known to be potent inhibitors. nih.govresearchgate.net The activity of the primary amine is yet to be determined.

Receptor Binding Studies (e.g., Dopamine (B1211576) Transporter - DAT, Serotonin (B10506) Transporter - SERT)

The isobutylphenylpropane scaffold is present in some psychoactive substances, suggesting that its amine derivatives could potentially interact with monoamine transporters.

Dopamine Transporter (DAT): The dopamine transporter is a target for many psychostimulant drugs. nih.gov A number of structurally diverse amines have been shown to bind to DAT. nih.gov Whether this compound possesses affinity for DAT is unknown and would require specific binding assays to determine.

Serotonin Transporter (SERT): Similarly, the serotonin transporter is the target for selective serotonin reuptake inhibitors (SSRIs). nih.govnih.gov The affinity of a compound for SERT is highly dependent on its chemical structure. Without experimental data, any potential interaction of this compound with SERT remains speculative.

Receptor TargetPostulated Interaction PotentialRationale
Dopamine Transporter (DAT)PossibleThe basic phenethylamine (B48288) scaffold is common in many DAT ligands.
Serotonin Transporter (SERT)PossibleStructural similarities to some SERT inhibitors warrant investigation.

Modulation of Specific Cellular Signaling Cascades

The modulation of cellular signaling cascades is the downstream effect of a molecule's interaction with its primary biological target(s). For example, if this compound were to inhibit COX enzymes, it would modulate signaling pathways dependent on prostaglandins. If it were to inhibit FAAH, it would enhance endocannabinoid signaling. Furthermore, if it were to interact with DAT or SERT, it would modulate dopaminergic or serotonergic signaling pathways, respectively. Natural products have been shown to modulate a variety of signaling pathways, including NF-κB, Akt, and MAPK, which are involved in inflammation and cell proliferation. nih.gov However, without confirmed biological targets for this compound, the specific cellular signaling cascades it might modulate remain a subject for future research.

Preclinical Metabolic Fate of S 2 4 Isobutylphenyl Propane 1 Amine

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in early drug discovery to predict the intrinsic clearance of a compound in the body. These assays typically utilize liver subcellular fractions, such as microsomes, or intact liver cells (hepatocytes) to evaluate the extent of metabolism.

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. Stability studies in rat and human liver microsomes are standard practice to assess potential species differences in metabolism.

Based on studies of structurally similar compounds, (S)-2-(4-Isobutylphenyl)propane-1-amine is expected to be a substrate for CYP enzymes. The isobutylphenyl group is susceptible to oxidation, a primary metabolic pathway for ibuprofen (B1674241). clinpgx.orgnih.gov The metabolic stability would be determined by incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH and monitoring the decrease in the parent compound concentration over time.

Table 1: Illustrative Metabolic Stability of this compound in Liver Microsomes This data is illustrative and based on typical outcomes for compounds with moderate to high clearance.

Species/Enzyme System Incubation Time (min) % Parent Compound Remaining Estimated Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Rat Liver Microsomes 0 100 25 27.7
15 65
30 42
60 18
Human Liver Microsomes 0 100 45 15.4
15 80
30 64
60 40
Recombinant Human CYP2C9 0 100 35 19.8
15 75
30 56

Hepatocyte incubation assays provide a more comprehensive model of liver metabolism as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in a cellular environment. These assays are considered the gold standard for in vitro clearance predictions.

In animal hepatocytes, this compound would likely undergo both Phase I oxidation of the isobutyl side chain and potential Phase II conjugation of the primary amine group. The rate of disappearance of the parent compound in a suspension or plated hepatocyte culture would be used to calculate intrinsic clearance.

Identification and Characterization of Metabolites

Identifying the metabolites of a new chemical entity is crucial for understanding its clearance pathways and identifying any potentially active or toxic byproducts.

High-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS) is the primary analytical technique for identifying and structurally elucidating metabolites. Samples from in vitro incubations would be analyzed to detect ions corresponding to the parent compound and its metabolites.

For this compound, the expected primary metabolites, based on ibuprofen's metabolic profile, would result from oxidation of the isobutyl side chain. nih.gov This would lead to the formation of hydroxylated and carboxylated metabolites. The primary amine group itself could also be a site for metabolism, potentially through oxidation or direct conjugation.

Table 2: Predicted Metabolites of this compound Metabolite identification is predictive and based on the known metabolism of ibuprofen.

Metabolite ID Proposed Structure Mass Shift from Parent Predicted Metabolic Pathway
M1 Hydroxylation on isobutyl chain +16 Da Phase I: Oxidation
M2 Dihydroxylation on isobutyl chain +32 Da Phase I: Oxidation
M3 Carboxylation of isobutyl chain +30 Da Phase I: Oxidation
M4 N-Glucuronide +176 Da Phase II: Glucuronidation

Identifying the specific CYP isozymes responsible for a compound's metabolism is critical for predicting potential drug-drug interactions. For S-ibuprofen, CYP2C9 is the primary enzyme responsible for its oxidative metabolism. clinpgx.org It is highly probable that the S-enantiomer of 2-(4-isobutylphenyl)propane-1-amine would also be predominantly metabolized by CYP2C9. Other CYPs, such as CYP2C8, might also contribute to a lesser extent, similar to their role in the metabolism of the R-enantiomer of ibuprofen. clinpgx.org

Experiments using a panel of recombinant human CYP enzymes or chemical inhibitors specific to certain CYPs in human liver microsomes would be necessary to confirm the exact contribution of each isozyme.

Phase II metabolism involves the conjugation of endogenous molecules to the drug or its Phase I metabolites to increase water solubility and facilitate excretion. ox.ac.ukresearchgate.net While ibuprofen, with its carboxylic acid group, primarily undergoes glucuronidation to form an acyl glucuronide, ox.ac.ukresearchgate.net the primary amine of this compound presents a different site for conjugation.

The primary amine group is a substrate for several Phase II enzymes. Therefore, potential conjugation pathways for this compound include:

N-Glucuronidation: The addition of glucuronic acid to the amine group, catalyzed by UDP-glucuronosyltransferases (UGTs).

N-Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).

N-Acetylation: The addition of an acetyl group, catalyzed by N-acetyltransferases (NATs).

These conjugation reactions would likely occur on either the parent amine or its oxidized Phase I metabolites, resulting in highly polar compounds readily excreted in urine and/or bile.

Applications of S 2 4 Isobutylphenyl Propane 1 Amine As a Chiral Building Block

Utilization in the Synthesis of Diverse Amine and Amide Derivatives

The primary amine group of (S)-2-(4-Isobutylphenyl)propane-1-amine is a key functional handle for the synthesis of a variety of N-substituted derivatives. Standard organic transformations can be employed to create a library of compounds with modified properties.

N-Alkylation and Reductive Amination:

Direct N-alkylation with alkyl halides or reductive amination with aldehydes and ketones are common methods to introduce new substituents on the nitrogen atom. organic-chemistry.orgresearchgate.net Reductive amination, in particular, is a powerful tool for creating secondary and tertiary amines. organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.gov This reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ. nih.gov A variety of reducing agents can be employed, with hydrogenation over a supported metal catalyst being an ideal choice where applicable. organic-chemistry.org

Amide Bond Formation:

The amine group readily reacts with carboxylic acids and their derivatives, such as acyl chlorides, to form amide bonds. This is a fundamental transformation in organic and medicinal chemistry. nih.govnih.gov For instance, the reaction of dexibuprofen acid chloride with various substituted amines has been shown to produce a range of amide analogues with potential biological activities. nih.govnih.gov Similarly, this compound can be acylated with a wide array of acylating agents to generate a diverse set of chiral amides. The Schotten-Baumann reaction, which utilizes an acyl chloride and a base, is a common and efficient method for this purpose. rsc.orgwhiterose.ac.uk

Derivative Type Synthetic Method Reactant for this compound
Secondary AmineN-AlkylationAlkyl Halide
Secondary AmineReductive AminationAldehyde/Ketone + Reducing Agent
Tertiary AmineReductive AminationExcess Aldehyde/Ketone + Reducing Agent
AmideAcylationAcyl Chloride/Carboxylic Acid + Coupling Agent

Incorporation into Complex Heterocyclic Systems

The chiral nature of this compound makes it an attractive starting material for the synthesis of enantiomerically enriched heterocyclic compounds. researchgate.net Heterocycles are core structures in a vast number of pharmaceuticals and bioactive natural products. ijnrd.org

Tetrahydroisoquinolines:

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. nih.govnumberanalytics.comenamine.net While this compound is not a β-arylethylamine in the traditional sense for this reaction, its structural motif can be incorporated into precursors for similar cyclization strategies to form complex nitrogen-containing heterocycles. nih.govharvard.edu The synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines is of particular interest due to the wide range of biological activities associated with this scaffold. researchgate.net

Piperidines and Pyrrolidines:

The piperidine (B6355638) and pyrrolidine (B122466) rings are prevalent in a multitude of bioactive compounds. enamine.netnih.govkcl.ac.ukresearchgate.net Synthetic strategies to access these heterocycles often involve the use of chiral primary amines as starting materials or key intermediates. organic-chemistry.orgwhiterose.ac.uknih.gov For example, N-heterocyclization of primary amines with diols, or cyclocondensation with alkyl dihalides can be employed to construct these ring systems. organic-chemistry.orgorganic-chemistry.org The chiral center in this compound can be used to control the stereochemistry of the resulting heterocyclic product.

Diazepanes:

Chiral 1,4-diazepanes, seven-membered heterocyclic rings containing two nitrogen atoms, have been synthesized from enantiomerically pure amino acids. nih.govacs.org The synthesis often involves an intramolecular coupling of an amino acid derivative to form the seven-membered ring. acs.org this compound, as a chiral amine, can be envisioned as a building block in the synthesis of novel, chiral 1,4-diazepane derivatives.

Heterocyclic System General Synthetic Strategy
TetrahydroisoquinolinesPictet-Spengler Reaction and related cyclizations
PiperidinesN-heterocyclization with diols, Cyclocondensation with dihalides
PyrrolidinesN-heterocyclization with diols, Cyclocondensation with dihalides
1,4-DiazepanesIntramolecular coupling of amino acid derivatives

Role in the Generation of Hybrid Molecules with Enhanced Biological Activity

The concept of "hybrid drugs" involves covalently linking two or more pharmacophores to create a single molecule with potentially synergistic or enhanced biological activity. nih.gov This approach can lead to compounds with improved efficacy, reduced side effects, or a broader spectrum of activity.

The amine functionality of this compound provides a convenient attachment point for creating such hybrid molecules. By forming an amide or a stable C-N bond with another bioactive molecule, the (S)-2-(4-isobutylphenyl)propyl moiety can be incorporated into a new chemical entity.

For example, amide derivatives of dexibuprofen have been synthesized and shown to possess antitumor activity. nih.gov In one study, N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl)propionamide exhibited excellent growth inhibition of breast cancer cells. nih.gov This suggests that hybrid molecules derived from this compound could also exhibit interesting and potentially enhanced biological activities. The conjugation of bioactive molecules to amino acids or peptides is a promising strategy in medicinal chemistry to improve properties such as selectivity and stability. chiralpedia.com

The development of hybrid molecules can also aim to target multiple biological pathways involved in a disease state. For instance, combining an anti-inflammatory agent with a compound that has neuroprotective properties could be a strategy for treating neurodegenerative diseases with an inflammatory component. chiralpedia.comrsc.orgacsgcipr.orgresearchgate.netub.eduresearchgate.netscispace.com

Hybrid Molecule Concept Potential Advantage
Covalent linkage of two pharmacophoresSynergistic or enhanced biological activity
Targeting multiple biological pathwaysBroader spectrum of activity, improved efficacy
Modification of pharmacokinetic propertiesImproved drug delivery and targeting

Development of Prodrugs and Mutual Prodrugs

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. wikipedia.orgyoutube.com The prodrug approach is often used to improve the pharmacokinetic properties of a drug, such as its solubility, permeability, or site-specific delivery. wikipedia.org

The primary amine group of this compound is an ideal site for prodrug derivatization. Various strategies for creating prodrugs of amines have been developed. wikipedia.orgblogspot.comnih.gov

N-Acyl and N-Mannich Base Prodrugs:

Formation of an N-acyl derivative, such as an amide, can temporarily mask the polar amine group, potentially increasing its lipophilicity and ability to cross biological membranes. youtube.com N-Mannich bases, formed by the reaction of an amine with an aldehyde and an NH-acidic compound, are another class of prodrugs that can be designed to release the parent amine under physiological conditions. nih.gov

Mutual Prodrugs:

A mutual prodrug consists of two pharmacologically active agents covalently linked together, where each acts as a carrier for the other. researchgate.net This approach can lead to synergistic effects or the mitigation of side effects. For example, this compound could be linked to another therapeutic agent, such as an analgesic or an antimicrobial, to create a mutual prodrug with a dual mode of action.

Prodrug Strategy Purpose Example of Derivatization
N-AcylationIncrease lipophilicity, improve membrane permeabilityFormation of an amide bond with a promoiety
N-Mannich Base FormationIncrease lipophilicity, alter pKaReaction with an aldehyde and an NH-acidic compound
Mutual ProdrugDeliver two active drugs, potential for synergyCovalent linkage to another pharmacologically active agent

Enabling Stereocontrol in Multi-Step Synthetic Sequences

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgblogspot.com After the desired stereochemistry has been established, the auxiliary is removed. Chiral amines are frequently used as chiral auxiliaries in asymmetric synthesis. nih.gov

The (S)-2-(4-isobutylphenyl)propyl group, with its defined stereocenter, has the potential to act as a chiral auxiliary. When attached to a reactive center, the steric and electronic properties of this chiral group can influence the approach of reagents, leading to the preferential formation of one diastereomer over another.

Diastereoselective Aldol (B89426) and Alkylation Reactions:

In aldol reactions, a chiral auxiliary attached to the enolate can direct the facial selectivity of the reaction with an aldehyde, leading to the formation of a specific stereoisomer of the β-hydroxy carbonyl product. blogspot.com Similarly, in alkylation reactions, the chiral auxiliary can control the direction of approach of an electrophile to an enolate, resulting in a diastereoselective C-C bond formation. ub.edu Chiral auxiliaries such as pseudoephedrine and phenylethylamine have been successfully employed in such transformations. researchgate.netnih.govharvard.eduresearchgate.net

The use of this compound as a chiral auxiliary would involve its temporary incorporation into a substrate, followed by a diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product. The effectiveness of the auxiliary in controlling stereochemistry would depend on its ability to create a well-defined and conformationally rigid transition state.

Reaction Type Role of Chiral Auxiliary Desired Outcome
Aldol ReactionControls facial selectivity of enolate addition to an aldehydeFormation of a specific stereoisomer of the β-hydroxy carbonyl product
Alkylation ReactionControls direction of approach of an electrophile to an enolateDiastereoselective C-C bond formation
Conjugate AdditionInduces stereoselectivity in the 1,4-addition of a nucleophileFormation of an enantiomerically enriched product

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-(4-Isobutylphenyl)propane-1-amine, and how can enantiomeric purity be optimized?

  • Methodology : The compound can be synthesized via reductive amination of 2-(4-isobutylphenyl)propanal using a chiral catalyst (e.g., (S)-BINAP-Ru complexes) to ensure enantioselectivity . For purification, column chromatography with dichloromethane/methanol gradients (e.g., 9:1 to 8:2) is effective . To confirm stereochemical integrity, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and UV detection at 254 nm is recommended .

Q. How should researchers characterize the structural and stereochemical identity of this compound?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) .
  • NMR spectroscopy : Analyze 1H^1H/13C^13C spectra for diastereotopic proton splitting (e.g., δ 1.2–1.4 ppm for isobutyl CH3_3, δ 3.1–3.3 ppm for NH2_2) .
  • Chiral polarimetry : Measure optical rotation ([α]D_D) and compare to literature values for (S)-enantiomers of structurally similar amines .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric mixtures of 2-(4-Isobutylphenyl)propane-1-amine in kinetic resolution studies?

  • Methodology :

  • Enzymatic resolution : Use lipases (e.g., Candida antarctica) in organic solvents (e.g., tert-butyl methyl ether) to selectively acylate the (R)-enantiomer, leaving the (S)-form unreacted .
  • Dynamic kinetic resolution : Employ palladium catalysts with chiral ligands to racemize intermediates while driving the reaction toward the (S)-enantiomer .

Q. How can structure-activity relationships (SAR) be investigated for this compound in biological systems?

  • Methodology :

  • Pharmacophore modeling : Compare the amine’s spatial arrangement to bioactive analogs (e.g., phenethylamine derivatives) using software like Schrödinger’s Phase .
  • In vitro assays : Test binding affinity toward serotonin/norepinephrine transporters (SERT/NET) via radioligand displacement (e.g., 3H^3H-citalopram for SERT) .
  • Metabolic stability : Assess hepatic clearance using human liver microsomes (HLMs) with LC-MS/MS quantification of parent compound degradation .

Q. How should researchers address contradictory data between computational predictions and experimental results for this compound’s bioactivity?

  • Methodology :

  • Validate force fields : Re-optimize molecular dynamics simulations with AMBER or CHARMM to better model amine-protonated states in physiological pH .
  • Replicate assays : Control for batch-to-batch variability in compound purity using orthogonal analytical methods (e.g., GC-MS for volatile impurities) .
  • Investigate off-target effects : Perform kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-canonical targets .

Q. What protocols ensure the stability of this compound during long-term storage?

  • Methodology :

  • Storage conditions : Store under argon at –20°C in amber vials to prevent oxidation and photodegradation .
  • Degradation monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (C18 column, 0.1% TFA in acetonitrile/water) .
  • Counterion stabilization : Prepare hydrochloride salts via HCl gas treatment in diethyl ether to enhance hygroscopic resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.